Comparative MIC Distribution: Mirosamicin vs. Tilmicosin vs. Tylosin against Swine Respiratory Pathogens (Actinobacillus pleuropneumoniae)
A direct comparative study evaluated the in vitro activity of Mirosamicin (MRM) against Actinobacillus pleuropneumoniae, a primary causative agent of porcine pleuropneumonia. The study revealed that MRM exhibited low activity against all tested strains, with a MIC ≥ 6.25 µg/mL for 100% of isolates (n=35). This poor performance directly contrasts with Tilmicosin (TMS), which inhibited 94.3% (33/35) of the same strains at a MIC of ≤ 3.13 µg/mL. Tylosin (TS) also showed low activity (MIC ≥ 6.25 µg/mL for all strains) [1]. This data explicitly demonstrates that Mirosamicin is not a suitable therapeutic alternative to Tilmicosin for treating this specific swine pathogen, a critical consideration for procurement decisions related to respiratory disease management in pigs.
| Evidence Dimension | In vitro antibacterial activity (MIC distribution) |
|---|---|
| Target Compound Data | MIC ≥ 6.25 µg/mL for 100% of A. pleuropneumoniae strains (n=35) |
| Comparator Or Baseline | Tilmicosin (TMS): MIC ≤ 3.13 µg/mL for 94.3% of A. pleuropneumoniae strains (n=35) |
| Quantified Difference | Mirosamicin shows a >2-fold higher MIC against all strains and is inactive against nearly all isolates at a concentration where Tilmicosin is active against >94%. |
| Conditions | MIC determination by agar dilution method with 35 A. pleuropneumoniae isolates from pneumonic porcine lungs in Japan (1985-1989) |
Why This Matters
This data directly prevents the procurement of Mirosamicin for swine respiratory indications where Tilmicosin is a proven, more effective alternative based on MIC50/90 values.
- [1] Yoshimura, H., Oshima, Y., & Yoshida, H. (1994). Antibacterial Activity of Tilmicosin against Pasteurella multocida and Actinobacillus pleuropneumoniae Isolated from Pneumonic Lesions in Swine. Journal of Veterinary Medical Science, 56(5), 917-921. View Source
